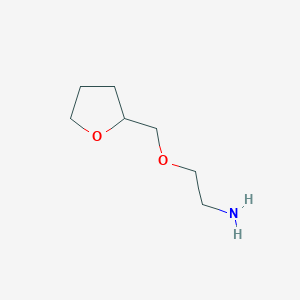

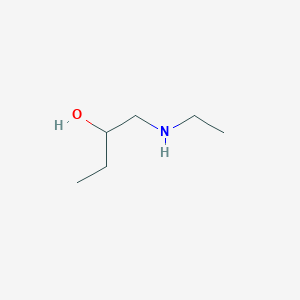

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

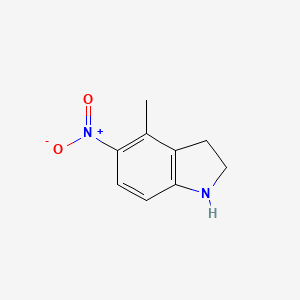

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is a chemical compound that can be derived from the catalytic hydrogenation of certain dihydrooxazines. This process results in a dynamic mixture of enamines and tetrahydro-2-furanamines, which are key intermediates in the synthesis of various compounds, including pharmaceuticals . Although the specific compound 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is not directly mentioned in the provided papers, its structure suggests that it is related to the tetrahydrofuranamines obtained through hydrogenation reactions.

Synthesis Analysis

The synthesis of related tetrahydrofuranamines involves the catalytic hydrogenation of dihydrooxazines, which do not have an alkoxy substituent at C-6. This reaction is carried out under mild conditions in methanol, leading to the formation of enamines and tetrahydrofuranamines. Further transformations can be achieved under more robust hydrogenation conditions or by altering the solvent, such as using glacial acetic acid, to produce different isomeric compounds .

Molecular Structure Analysis

The molecular structure of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine would include a tetrahydrofuran ring, which is a five-membered cyclic ether, attached to an ethanamine moiety through a methoxy linker. The tetrahydrofuran ring is a saturated version of the furan ring, which provides stability to the compound. The presence of the ethanamine group suggests

科学的研究の応用

Synthesis and Chemical Properties

- Synthetic Routes and Intermediate Applications : A novel synthetic route was developed for compounds related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," focusing on intermediates for treatments like benign prostatic hyperplasia (Xiaoxia Luo et al., 2008).

- Telechelic Oligomers with Furanyl Functionality : The synthesis of CC-bond splitting initiators with two furanyl groups, leading to the production of furanyl-terminated telechelics, which could be used in network formation with unsaturated polyesters (D. Edelmann & H. Ritter, 1993).

Biological Activities and Applications

- Antimicrobial and Antioxidant Properties : Schiff bases derived from similar compounds showed promising in vitro antimicrobial activities against various bacteria and demonstrated good antioxidant activity (I. Warad et al., 2020).

- DNA Binding and Cytotoxicity : Copper(II) complexes with tridentate ligands, similar in structure to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," demonstrated DNA binding propensity and showed low toxicity for different cancer cell lines, suggesting potential in cancer research (Pankaj Kumar et al., 2012).

Ligand Formation and Coordination Chemistry

- Tripodal Tetraamine Ligands : Studies on low symmetry pyrazole-based tripodal tetraamine ligands, which share structural similarities, focused on their metal complexes and ligand decomposition reactions. This research is vital for understanding coordination chemistry (John R. Cubanski et al., 2013).

Sensor Applications

- Colorimetric Sensor for Iron : A Schiff base acting as a colorimetric sensor for iron in aqueous solution was developed from a compound structurally related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine". This application highlights its potential in environmental monitoring (G. You et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the sources retrieved. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

将来の方向性

The future directions for research and application of this compound are not specified in the sources retrieved. However, given its structural similarity to other compounds, it could potentially be explored for use in various chemical reactions or biological studies.

Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and analysis would be required.

特性

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPQGITBRBQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602627 |

Source

|

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine | |

CAS RN |

34694-89-8 |

Source

|

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)